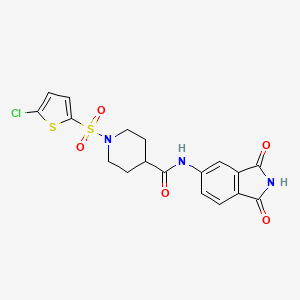
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O5S2 and its molecular weight is 453.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₄O₄S |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 899959-29-6 |
The structure includes a piperidine ring, a chlorothiophene moiety, and an isoindolinone component, which contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of several key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are sought for therapeutic intervention .
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound exhibits strong inhibitory activity against AChE and BChE:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Butyrylcholinesterase (BChE) | Strong Inhibitor |
These findings suggest that the compound could be a candidate for further development in treating cognitive disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of related compounds showed moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
This antibacterial profile indicates potential applications in combating bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
- Antibacterial Screening : Compounds similar to this compound were synthesized and tested against multiple bacterial strains. Results indicated significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Enzyme Inhibition : The compound's ability to inhibit urease was also noted, which is crucial for developing treatments for conditions like urinary tract infections .
- Binding Studies : Docking studies revealed that the compound interacts favorably with target proteins involved in neurotransmission and bacterial metabolism, suggesting a multi-target mechanism of action .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c19-14-3-4-15(28-14)29(26,27)22-7-5-10(6-8-22)16(23)20-11-1-2-12-13(9-11)18(25)21-17(12)24/h1-4,9-10H,5-8H2,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAWARBPOUSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














